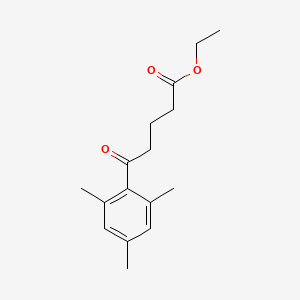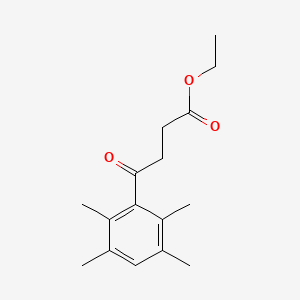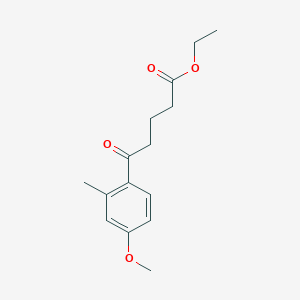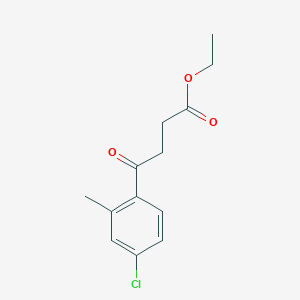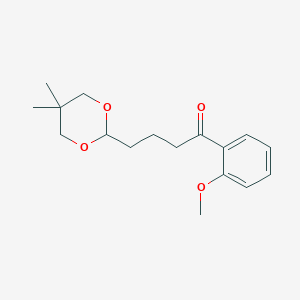
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-methoxybutyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, other names or synonyms, its molecular formula, and its structure.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its functional groups, stereochemistry, and conformation.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
1. Synthesis and Application in Organic Chemistry
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-methoxybutyrophenone and its derivatives are used in various organic synthesis processes. For instance, they are involved in the formation of bis(2-oxazolidinone) derivatives through reactions with carbon dioxide and aliphatic α,ω-diamines (Saitǒ et al., 1986). Additionally, monomers related to this compound have been used in the stepwise synthesis of oligophenylenevinylenes, which are then tested as active materials in photovoltaic cells (Jørgensen & Krebs, 2005).
2. Role in Catalysis and Chemical Reactions
The compound and its analogs are utilized in catalyzed condensations of glycerol with various aldehydes and ketones. This process leads to the production of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, which have potential as novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
3. Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been synthesized for various purposes. For example, N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids were synthesized and evaluated for anti-inflammatory properties. The study highlighted the potential of these compounds as anti-inflammatory agents and also performed a quantitative structure-activity relationship (QSAR) analysis (Li et al., 2008).
4. Materials Science
In the field of materials science, derivatives of this compound are used in the synthesis of complex organic molecules with specific properties. For example, they have been involved in the synthesis of compounds like cyclic organophosphorus compounds, which have applications in various areas of materials science (Edmundson, 1967).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact.
Orientations Futures
This involves predicting or suggesting further studies that could be done with the compound, such as potential applications or reactions.
Please consult with a chemical expert or refer to relevant scientific literature for detailed information. Remember to always follow safety guidelines when handling chemicals.
Propriétés
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-methoxyphenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-17(2)11-20-16(21-12-17)10-6-8-14(18)13-7-4-5-9-15(13)19-3/h4-5,7,9,16H,6,8,10-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEODGQJLQRVTIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC=CC=C2OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645938 |
Source


|
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-methoxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-methoxybutyrophenone | |
CAS RN |
898786-39-5 |
Source


|
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-methoxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

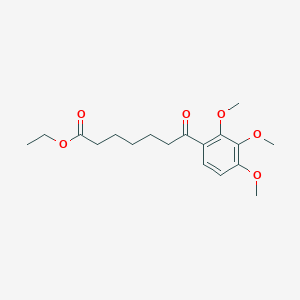
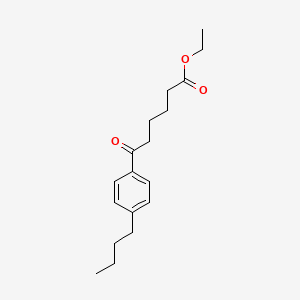
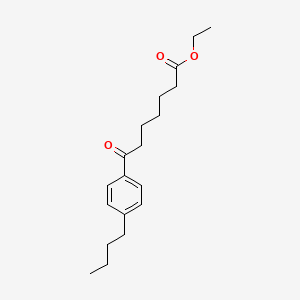
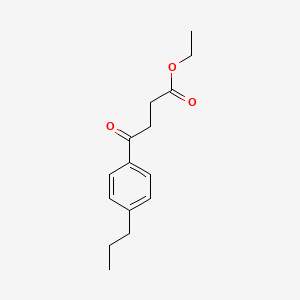
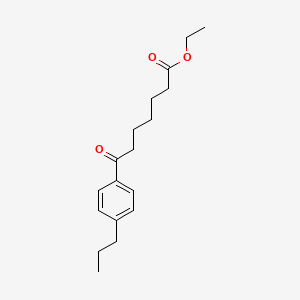
![Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate](/img/structure/B1326085.png)
![Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326087.png)
![Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326089.png)
